[1-(Dimethylamino)cyclobutyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Dimethylamino)cyclobutyl]methanesulfonamide: is a chemical compound with the molecular formula C₇H₁₆N₂O₂S It is known for its unique structure, which includes a cyclobutyl ring substituted with a dimethylamino group and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Dimethylamino)cyclobutyl]methanesulfonamide typically involves the reaction of cyclobutylamine with dimethylamine and methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Cyclobutylamine is reacted with dimethylamine in the presence of a suitable base to form the intermediate [1-(Dimethylamino)cyclobutyl]amine.
- The intermediate is then treated with methanesulfonyl chloride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Dimethylamino)cyclobutyl]methanesulfonamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents. The oxidation may lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [1-(Dimethylamino)cyclobutyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate protein-ligand interactions or as a precursor for the synthesis of biologically active molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mechanism of Action
The mechanism of action of [1-(Dimethylamino)cyclobutyl]methanesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The methanesulfonamide group may enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
[1-(Dimethylamino)cyclopropyl]methanesulfonamide: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
[1-(Dimethylamino)cyclopentyl]methanesulfonamide: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.
[1-(Dimethylamino)cyclohexyl]methanesulfonamide: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring.
Uniqueness: The uniqueness of [1-(Dimethylamino)cyclobutyl]methanesulfonamide lies in its cyclobutyl ring, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
[1-(dimethylamino)cyclobutyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S/c1-9(2)7(4-3-5-7)6-12(8,10)11/h3-6H2,1-2H3,(H2,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSASBMGSIZMBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC1)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.